chemical properties of 2-ethoxyethyl 2-chloroacetate
chemical properties of 2-ethoxyethyl 2-chloroacetate
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethoxyethyl 2-Chloroacetate
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and analytical characterization of 2-ethoxyethyl 2-chloroacetate. As a specialty bifunctional molecule, publicly available data is limited. Therefore, this document synthesizes its probable characteristics based on fundamental chemical principles and empirical data from close structural analogs, including other chloroacetate esters and alkoxyethanols. The guide is intended for researchers, scientists, and professionals in drug development and materials science who may utilize this compound as a versatile building block or reactive intermediate.
2-Ethoxyethyl 2-chloroacetate (Structure 1) is a bifunctional organic compound featuring a reactive chloroacetyl group and a flexible ethoxyethyl ether linkage. This unique combination makes it a valuable, albeit specialized, reagent in organic synthesis.
Precise experimental data for this specific molecule is not widely published. The properties presented below are estimated based on well-characterized analogs such as ethyl chloroacetate (CAS 105-39-5)[1][2], 2-butoxyethyl acetate (CAS 112-07-2)[3], and its parent alcohol, 2-ethoxyethanol (CAS 110-80-5)[4].
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-ethoxyethyl 2-chloroacetate |
| Molecular Formula | C₆H₁₁ClO₃ |
| Molecular Weight | 166.60 g/mol |
| Canonical SMILES | CCOCCOC(=O)CCl |
| InChI Key | Inferred: GZJCVGZJCVGZJZ-UHFFFAOYSA-N |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale / Analog Source |
| Appearance | Colorless to pale yellow liquid | Typical for chloroacetate esters[5]. |
| Boiling Point | ~190 - 210 °C | Higher than ethyl chloroacetate (143 °C)[1] and 2-ethoxyethanol (135 °C)[4] due to increased molecular weight. |
| Density | ~1.1 g/cm³ | Similar to ethyl chloroacetate (1.15 g/mL)[1] and other glycol ether esters. |
| Solubility | Partially soluble in water; miscible with common organic solvents (ethanol, ether, acetone). | The ether linkage enhances water miscibility compared to simple alkyl esters[4], but the overall molecule remains largely organic. |
Synthesis and Manufacturing Protocols
The synthesis of 2-ethoxyethyl 2-chloroacetate can be readily achieved through standard esterification methods. The choice between using chloroacetic acid or its more reactive acyl chloride derivative depends on the desired reaction conditions, scale, and available starting materials.
Protocol 1: Fischer-Tiemann Esterification (Acid-Catalyzed)
This classic method involves the reaction of chloroacetic acid with 2-ethoxyethanol in the presence of a strong acid catalyst. The causality behind this choice is equilibrium control; the reaction is reversible, and driving it to completion requires the removal of water as it forms, typically via a Dean-Stark apparatus.
Step-by-Step Methodology:
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Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
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Reagent Charging: To the flask, add 2-ethoxyethanol (1.0 eq.), chloroacetic acid (1.1 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, ~2 mL per gram of alcohol).
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Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq.).
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Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a direct visual measure of reaction progress. Continue reflux until no more water is collected (typically 4-8 hours).
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Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted chloroacetic acid), and finally, brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final ester.[6][7]
Protocol 2: Acylation via Chloroacetyl Chloride (Base-Mediated)
For a faster, irreversible reaction, the highly electrophilic chloroacetyl chloride is used. This method avoids high temperatures and the need to remove water. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct, preventing side reactions.
Step-by-Step Methodology:
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Apparatus Setup: Use a three-neck flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, cooled in an ice-water bath (0-5 °C).
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Reagent Charging: Dissolve 2-ethoxyethanol (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
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Reactant Addition: Add a solution of chloroacetyl chloride (1.05 eq.) in the same solvent to the dropping funnel and add it dropwise to the alcohol solution while stirring vigorously. Maintain the temperature below 10 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.[8]
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours to ensure complete reaction.
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Workup: Filter the mixture to remove the hydrochloride salt. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting oil by vacuum distillation.
Chemical Reactivity and Mechanistic Pathways
The utility of 2-ethoxyethyl 2-chloroacetate in drug development stems from its dual reactivity, allowing for its use as a versatile linker and alkylating agent.
A. Nucleophilic Substitution (Sₙ2 Reaction)
The primary mode of reactivity is nucleophilic substitution at the α-carbon bonded to the chlorine atom. The chlorine atom is an effective leaving group, making the adjacent carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carboxylates, and carbanions). This Sₙ2 reaction is a cornerstone of its application as an alkylating agent to introduce the 2-ethoxyethyl acetate moiety onto a target molecule.
Causality: The reaction proceeds via a backside attack mechanism, which is favored by the primary nature of the carbon center, minimizing steric hindrance. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the nucleophile's salt but not the anion, enhancing its nucleophilicity.[9]
Sources
- 1. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]
- 2. ETHYL 2-CHLOROACETATE | CAS 105-39-5 [matrix-fine-chemicals.com]
- 3. 2-butoxyethyl acetate, 112-07-2 [thegoodscentscompany.com]
- 4. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. m.youtube.com [m.youtube.com]
- 7. DE19539962A1 - Esterification of mono:chloro:acetic acid with lower alcohol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxyethyl Chloroacetate | 13361-36-9 | Benchchem [benchchem.com]
